molecular formula C14H10N2O B158506 3-Phenylquinoxaline 1-oxide CAS No. 10129-97-2

3-Phenylquinoxaline 1-oxide

Cat. No. B158506
CAS RN: 10129-97-2
M. Wt: 222.24 g/mol
InChI Key: RPWCQJDGKGFSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylquinoxaline 1-oxide (PQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PQ is a derivative of quinoxaline and is widely used as a fluorescent probe for studying biological systems.

Mechanism Of Action

The mechanism of action of 3-Phenylquinoxaline 1-oxide is based on its ability to act as a fluorescent probe. When 3-Phenylquinoxaline 1-oxide is excited by light of a specific wavelength, it emits light at a different wavelength. The intensity of the emitted light is proportional to the concentration of 3-Phenylquinoxaline 1-oxide. This property of 3-Phenylquinoxaline 1-oxide has been used to monitor changes in the concentration of biomolecules in biological systems.
Biochemical and Physiological Effects:
3-Phenylquinoxaline 1-oxide has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, it is important to note that 3-Phenylquinoxaline 1-oxide can interact with biomolecules and alter their function. Therefore, it is important to use 3-Phenylquinoxaline 1-oxide in appropriate concentrations and to carry out appropriate controls to ensure that the observed effects are due to 3-Phenylquinoxaline 1-oxide and not other factors.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Phenylquinoxaline 1-oxide is its ability to act as a fluorescent probe. This property of 3-Phenylquinoxaline 1-oxide has been used to study a wide range of biological systems. Another advantage of 3-Phenylquinoxaline 1-oxide is its low toxicity profile, which makes it suitable for use in scientific research. However, one of the limitations of 3-Phenylquinoxaline 1-oxide is its limited solubility in aqueous solutions. This can make it difficult to work with 3-Phenylquinoxaline 1-oxide in some experimental systems.

Future Directions

There are several future directions for research on 3-Phenylquinoxaline 1-oxide. One area of research is the development of new synthetic methods for 3-Phenylquinoxaline 1-oxide that can improve its purity and solubility. Another area of research is the development of new applications for 3-Phenylquinoxaline 1-oxide in scientific research. For example, 3-Phenylquinoxaline 1-oxide could be used to study the interactions of drugs with proteins in more detail. Additionally, 3-Phenylquinoxaline 1-oxide could be used to study the structure and function of biomolecules in more detail. Finally, 3-Phenylquinoxaline 1-oxide could be used to develop new diagnostic tools for detecting diseases.

Synthesis Methods

3-Phenylquinoxaline 1-oxide can be synthesized by the condensation of 2-aminobenzophenone with glyoxylic acid. The reaction is carried out in the presence of a catalyst such as acetic anhydride or acetic acid. The resulting product is then oxidized to form 3-Phenylquinoxaline 1-oxide. The purity of 3-Phenylquinoxaline 1-oxide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-Phenylquinoxaline 1-oxide is widely used as a fluorescent probe for studying biological systems. It can be used to study the binding of proteins, nucleic acids, and other biomolecules. 3-Phenylquinoxaline 1-oxide has also been used to study the interaction of drugs with proteins and to monitor the activity of enzymes. 3-Phenylquinoxaline 1-oxide has been shown to be a useful tool for studying the structure and function of biological systems.

properties

CAS RN

10129-97-2

Product Name

3-Phenylquinoxaline 1-oxide

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

1-oxido-3-phenylquinoxalin-1-ium

InChI

InChI=1S/C14H10N2O/c17-16-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-14(12)16/h1-10H

InChI Key

RPWCQJDGKGFSIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-]

Origin of Product

United States

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